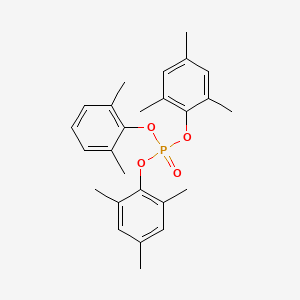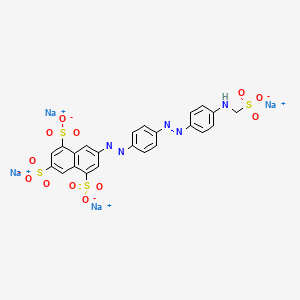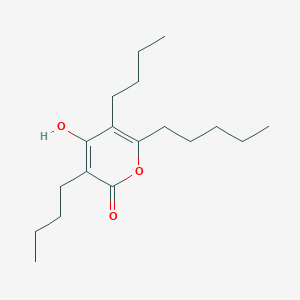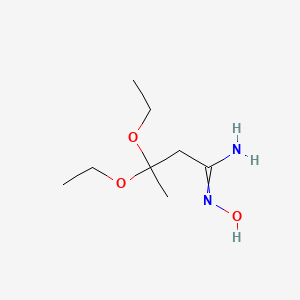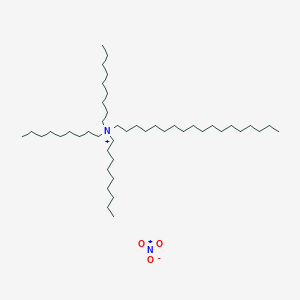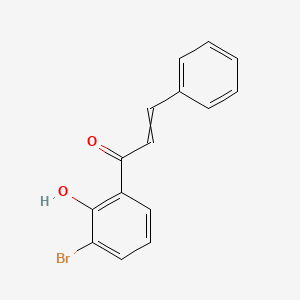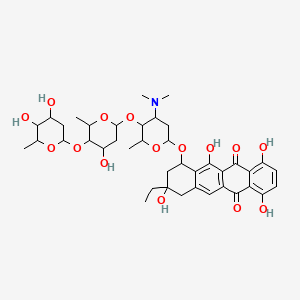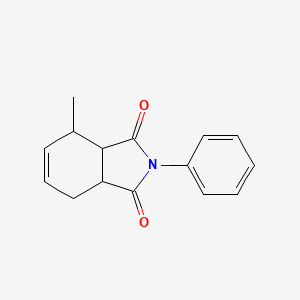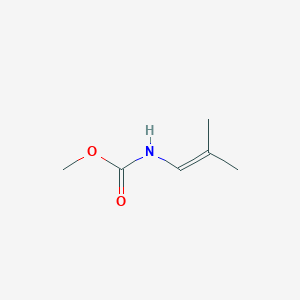![molecular formula C4H12N2O B14466303 [(3-Aminopropyl)amino]methanol CAS No. 66208-33-1](/img/structure/B14466303.png)
[(3-Aminopropyl)amino]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3-Aminopropyl)amino]methanol is an organic compound that features both amine and alcohol functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Aminopropyl)amino]methanol typically involves the reaction of 3-aminopropylamine with formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-aminopropylamine} + \text{formaldehyde} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch or continuous processes. These methods are optimized for yield and purity, and may include additional steps such as purification and quality control to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
[(3-Aminopropyl)amino]methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler amines.
Substitution: Various substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
[(3-Aminopropyl)amino]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which [(3-Aminopropyl)amino]methanol exerts its effects depends on its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in various biochemical reactions. Additionally, the alcohol group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Aminopropyl)triethoxysilane: Used in silanization processes and surface functionalization.
(3-Aminopropyl)trimethoxysilane: Similar applications in surface modification and functionalization.
Uniqueness
[(3-Aminopropyl)amino]methanol is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. This dual functionality allows it to participate in a wider range of reactions compared to similar compounds that may only have one functional group.
Eigenschaften
CAS-Nummer |
66208-33-1 |
|---|---|
Molekularformel |
C4H12N2O |
Molekulargewicht |
104.15 g/mol |
IUPAC-Name |
(3-aminopropylamino)methanol |
InChI |
InChI=1S/C4H12N2O/c5-2-1-3-6-4-7/h6-7H,1-5H2 |
InChI-Schlüssel |
KWFKYDVHKVXRHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)CNCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite](/img/structure/B14466226.png)

![Phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester](/img/structure/B14466238.png)
